
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
科学的研究の応用
Hydrogel Formation and Rheological Properties
One study explored the formation of hydrogels by certain urea derivatives, highlighting how the rheological properties and morphology of these gels can be tuned by varying the anionic components. This research demonstrates the utility of urea derivatives in designing materials with specific physical properties, which could be relevant to biomedical applications such as drug delivery systems (Lloyd & Steed, 2011).
Synthesis of Active Metabolites
Another study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor. This work underscores the significance of urea derivatives in the synthesis of biologically active compounds, potentially contributing to the development of new therapeutics (Chen et al., 2010).
Enzyme Inhibition Studies
Research on a series of urea derivatives revealed their potential as inhibitors of glycolic acid oxidase, with implications for treating conditions like hyperoxaluria. This study illustrates the therapeutic potential of urea derivatives in enzyme inhibition, which could be harnessed for treating various metabolic disorders (Rooney et al., 1983).
Chemical Synthesis Techniques
A method was demonstrated for synthesizing ureas from carboxylic acids via a Lossen rearrangement, showcasing the versatility of urea derivatives in chemical synthesis and their potential application in creating a variety of chemical compounds for research and industrial purposes (Thalluri et al., 2014).
Antimicrobial Activity
Another study synthesized N-substituted ureas and evaluated their antimicrobial activity, providing insight into the potential use of these compounds in developing new antimicrobials (Reddy et al., 2003).
特性
IUPAC Name |
1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-21-7-3-6-12(21)13(22)9-19-14(23)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,13,22H,9H2,1H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARCBLMQXHEURH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

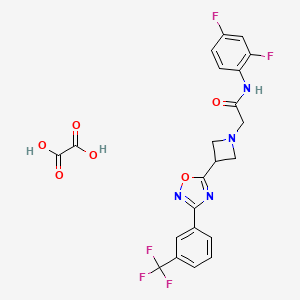
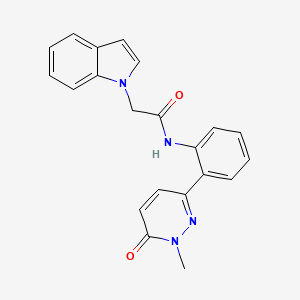
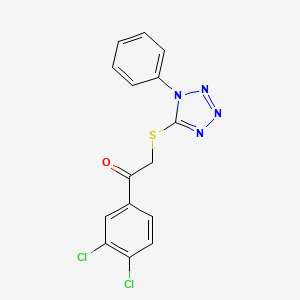

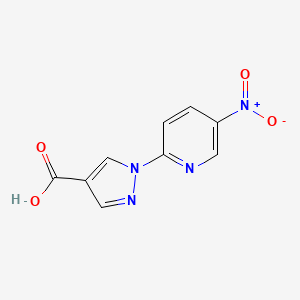
![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)
![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)
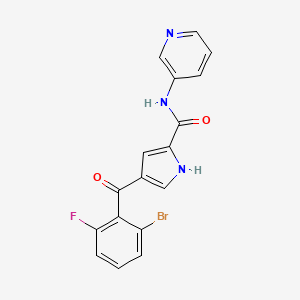

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)

![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)